2-(2-Morpholin-4-ylethoxy)benzonitrile

Description

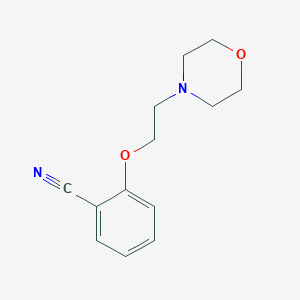

Structure

3D Structure

Properties

IUPAC Name |

2-(2-morpholin-4-ylethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-11-12-3-1-2-4-13(12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWXLNMTIZTACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388160 | |

| Record name | 2-(2-morpholin-4-ylethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540753-12-6 | |

| Record name | 2-(2-morpholin-4-ylethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Morpholin-4-ylethoxy)benzonitrile CAS 540753-12-6

An In-Depth Technical Guide to 2-(2-Morpholin-4-ylethoxy)benzonitrile (CAS 540753-12-6): A Key Intermediate for Advanced Synthesis

Authored by: Gemini, Senior Application Scientist

This guide offers a comprehensive technical overview of this compound, a significant chemical intermediate for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document provides in-depth insights into its synthesis, characterization, and strategic applications, grounded in established chemical principles and authoritative references.

Introduction: Strategic Importance in Molecular Design

This compound (CAS No. 540753-12-6) is a bifunctional organic molecule strategically designed as a building block for more complex chemical entities.[1] Its structure is a deliberate fusion of two key pharmacologically relevant moieties: a benzonitrile group and a morpholine ring connected via an ethyl ether linkage.

-

The Benzonitrile Moiety: The nitrile group (-C≡N) on the benzene ring is a highly versatile functional group in organic synthesis. It is an important precursor for the synthesis of amines, amides, carboxylic acids, and various heterocyclic systems, making it a cornerstone for generating molecular diversity.[2][][]

-

The Morpholine Moiety: Morpholine is recognized in medicinal chemistry as a "privileged scaffold."[5] Its inclusion in a molecule can favorably modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. This often leads to improved pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) in drug candidates.[5]

The combination of these two groups in a single, stable molecule provides a ready-to-use platform for synthesizing novel compounds with potential therapeutic applications.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for planning reactions, selecting appropriate solvents, and ensuring proper handling.

| Property | Value | Source(s) |

| CAS Number | 540753-12-6 | [1] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [1][6] |

| Molecular Weight | 232.28 g/mol | [1][6] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1COCCN1CCOC2=CC=CC=C2C#N | |

| InChI Key | XTWXLNMTIZTACP-UHFFFAOYSA-N | [7] |

| Appearance | Typically an off-white to pale yellow solid or oil | |

| Purity | Commonly available at ≥95% | [7] |

Synthesis: The Williamson Ether Synthesis Approach

The most logical and widely applied method for preparing aryl ethers of this type is the Williamson ether synthesis.[2] This reaction is a classic Sₙ2 pathway involving the nucleophilic attack of a phenoxide ion on an alkyl halide.

Causality and Rationale: The synthesis of this compound is efficiently achieved by the reaction between 2-hydroxybenzonitrile (also known as 2-cyanophenol) and 4-(2-chloroethyl)morpholine.

-

Deprotonation: A base is required to deprotonate the phenolic hydroxyl group of 2-hydroxybenzonitrile, forming the more nucleophilic phenoxide anion. A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is effective. The choice of a base like K₂CO₃ is often preferred for its ease of handling and moderate reactivity.

-

Nucleophilic Substitution (Sₙ2): The resulting 2-cyanophenoxide attacks the primary carbon of 4-(2-chloroethyl)morpholine, displacing the chloride leaving group. The use of a primary alkyl halide is crucial as it favors the Sₙ2 mechanism over competing elimination reactions.[2]

-

Solvent Selection: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while not interfering with the nucleophilicity of the phenoxide, thereby accelerating the reaction rate.

Diagram of Synthetic Workflow

Caption: Workflow for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is adapted from a method described for a structurally analogous compound and represents a robust procedure for laboratory-scale synthesis.[8]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone (approx. 10 mL per gram of 2-hydroxybenzonitrile).

-

Addition of Alkyl Halide: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq.). Note: If using the hydrochloride salt, an additional equivalent of base is needed to neutralize the HCl. If using the free base, 1.5 eq. of K₂CO₃ is sufficient.

-

Reaction Execution: Stir the mixture vigorously and heat to reflux (the boiling point of acetone is 56 °C). Maintain reflux for 8-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-hydroxybenzonitrile is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in dichloromethane or ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Structural Elucidation & Analytical Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. The following techniques are standard.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic, ether linkage, and morpholine protons.

-

Aromatic Protons (4H): A complex multiplet pattern between δ 7.0-7.8 ppm.

-

Ether Linkage Protons (4H): Two distinct triplets around δ 4.2-4.5 ppm (-O-CH₂-) and δ 2.8-3.1 ppm (-N-CH₂-).

-

Morpholine Protons (8H): Two multiplets; one for the protons adjacent to oxygen (~δ 3.7 ppm) and one for the protons adjacent to nitrogen (~δ 2.5 ppm).[9]

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the carbon framework.

-

Aromatic Carbons: Six signals in the δ 110-160 ppm region. The carbon of the nitrile group (C≡N) will appear around δ 115-120 ppm, and the carbon attached to the ether oxygen will be the most downfield aromatic carbon.

-

Ether and Morpholine Carbons: Signals for the -O-CH₂- carbons will be in the δ 65-70 ppm range, while the -N-CH₂- carbons will appear further upfield around δ 50-55 ppm.[9]

-

-

IR (Infrared) Spectroscopy: Key functional groups will show characteristic absorption bands.

-

Nitrile (C≡N) stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.

-

Aryl Ether (C-O-C) stretch: Strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 233.13.

Diagram of Analytical Workflow

Caption: Standard analytical workflow for characterization.

Protocol for Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic intermediates.

-

System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 254 nm and 280 nm.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL and dilute to ~50 µg/mL with the initial mobile phase composition.

-

Analysis: Inject 5-10 µL of the sample. Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.

Applications in Drug Discovery & Organic Synthesis

This compound is not an end product but a versatile scaffold. Its value lies in the synthetic possibilities it enables.

Transformations of the Nitrile Group

The nitrile group is a synthetic linchpin, allowing for entry into several crucial compound classes.[]

-

Reduction to Primary Amine: The nitrile can be reduced to a primary benzylamine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). This introduces a basic amino group, a common feature in many CNS-active drugs.

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis converts the nitrile to a benzoic acid derivative. This allows for subsequent amide bond formation, a cornerstone of peptide and small molecule drug synthesis.

-

Formation of Tetrazoles: Reaction with sodium azide (NaN₃) can form a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in drug design, offering similar acidity but different metabolic and physical properties.

Diagram of Synthetic Utility

Caption: Key synthetic transformations of the nitrile group.

Leveraging the Morpholine Moiety

The morpholine ring is generally maintained throughout subsequent synthetic steps. Its presence is intended to:

-

Enhance Solubility: The polar ether and tertiary amine functionalities of morpholine improve aqueous solubility, which is often a challenge in drug development.[5]

-

Improve Metabolic Stability: The morpholine ring is relatively resistant to metabolic degradation compared to other cyclic amines.

-

Modulate Receptor Binding: The ring can act as a hydrogen bond acceptor and its conformation can influence the overall shape of the molecule, impacting its fit within a biological target.[5]

Safety & Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and tightly sealed container away from strong oxidizing agents.

Consult the specific Safety Data Sheet (SDS) from the supplier for detailed hazard and handling information.

Conclusion

This compound is a well-designed synthetic intermediate that provides a powerful entry point for the creation of novel and diverse chemical libraries. Its value is derived from the strategic combination of a synthetically versatile nitrile handle and a pharmacokinetically favorable morpholine scaffold. The straightforward and robust Williamson ether synthesis allows for its accessible preparation, making it a valuable tool for medicinal chemists aiming to accelerate drug discovery programs. A thorough understanding of its synthesis and reactivity empowers researchers to fully leverage its potential in the rational design of next-generation therapeutics.

References

- Kim, J. H., et al. (2006). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. World Intellectual Property Organization. Patent No. WO 2006/011696 A1.

-

EPFL. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Gernigon, N. (2012). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2995036, this compound. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of telmisartan intermediate. Retrieved from [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. Retrieved from [Link]

-

ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

-

ScienceDirect. (n.d.). Benzonitrile. Retrieved from [Link]

-

Singh, R., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal, 17(21), e202200761. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile 13C NMR Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

Sources

- 1. 540753-12-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 5. High-efficiency synthesis method of 2-cyanophenol - Eureka | Patsnap [eureka.patsnap.com]

- 6. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

- 7. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Morpholin-4-ylethoxy)benzonitrile

Foreword: Understanding the Molecule

2-(2-Morpholin-4-ylethoxy)benzonitrile, a molecule of interest in contemporary drug discovery and chemical research, presents a unique combination of structural motifs: a benzonitrile group, an ether linkage, and a morpholine ring. This guide offers an in-depth exploration of its core physicochemical properties. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for predicting its behavior in biological systems, designing robust analytical methods, and optimizing its synthesis and formulation. While experimental data for this specific isomer is not widely published, this document provides a comprehensive overview of its known attributes, predicted values, and the established methodologies for determining its key physicochemical parameters.

Chemical Identity and Structure

A foundational aspect of any chemical entity is its unambiguous identification. This compound is registered under the CAS number 540753-12-6.[1][2] Its molecular structure dictates its properties and interactions.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | N/A |

| CAS Number | 540753-12-6 | [1][2] |

| Molecular Formula | C13H16N2O2 | [1][2] |

| Molecular Weight | 232.28 g/mol | [1][2] |

| Canonical SMILES | C1COCCN1CCOC2=CC=CC=C2C#N | [2] |

| InChI Key | XTWXLNMTIZTACP-UHFFFAOYSA-N |[2] |

Synthesis Pathway: A General Approach

Proposed Synthesis Workflow

The following diagram outlines a plausible synthetic route for this compound, based on established chemical principles for analogous compounds.

Caption: A proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-hydroxybenzonitrile (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5-2 equivalents).

-

Addition of Reagent: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Core Physicochemical Properties: A Data-Driven Analysis

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental applications.

Table 2: Physicochemical Properties of this compound and a Positional Isomer

| Property | This compound (Predicted/Computed) | 4-(2-Morpholin-4-ylethoxy)benzonitrile (Experimental) | Source(s) |

|---|---|---|---|

| Melting Point (°C) | Not Available | 82-83 | [3] |

| Boiling Point (°C) | 401.6 ± 35.0 (Predicted) | Not Available | N/A |

| Aqueous Solubility | Not Available | Not Available | N/A |

| logP (Octanol-Water Partition Coefficient) | 1.3 (Computed, XLogP3-AA) | Not Available | [2] |

| pKa (Acid Dissociation Constant) | Not Available | Not Available | N/A |

| Topological Polar Surface Area (TPSA) | 45.5 Ų (Computed) | Not Available |[2] |

Disclaimer: The data presented for this compound are computationally predicted and have not been experimentally verified. The experimental data for the 4-isomer is provided for comparative purposes only and should not be considered representative of the 2-isomer.

Methodologies for Experimental Determination

For researchers seeking to obtain precise experimental data for this compound, the following sections detail the standard, field-proven protocols for determining its key physicochemical properties.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is a modern and accurate method for its determination.

Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 1-5 mg of the purified compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its membrane permeability and interaction with biological targets. The shake-flask method is the gold standard for its experimental determination.

Protocol: logP Determination by the Shake-Flask Method

-

Pre-equilibration: Shake a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase.

-

Partitioning: Add a known volume of the stock solution to a known volume of the aqueous phase in a glass vial.

-

Equilibration: Shake the vial for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding. For this compound, the tertiary amine of the morpholine ring is the primary basic center. Potentiometric titration is a highly accurate method for pKa determination.

Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.

-

Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH.

-

Data Acquisition: Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been protonated, which corresponds to the midpoint of the buffer region in the titration curve. This can be precisely determined from the first or second derivative of the titration curve.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While a full experimental dataset for this specific molecule is not yet publicly available, this document serves as a valuable resource by consolidating its identity, proposing a synthetic route, and detailing the established methodologies for the experimental determination of its key properties. For researchers in drug discovery and development, the provided protocols offer a clear path to generating the necessary data to advance their studies. Future work should focus on the experimental validation of the predicted properties and the exploration of this molecule's potential applications.

References

-

ND Pharma & Biotech. (n.d.). Product Catalog. Retrieved from [Link]

- Google Patents. (2008). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.

-

PubChem. (n.d.). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dimethoxy-N-(2-morpholin-4-ium-4-ylethyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Morpholin-4-YL-1-morpholin-4-ylmethyl-ethyl)-3-nitro-5-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-[[2-(2-morpholin-4-ylethoxy)benzoyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-[2-(6-Aminopurin-9-yl)ethoxy]benzonitrile. Retrieved from [Link]

-

Xin Sheng Wu. (2015). [ 540753-12-6] this compound. Retrieved from [Link]

-

ChemRxiv. (2022). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. Retrieved from [Link]

-

HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]

-

PubMed Central (PMC). (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]

-

PubMed. (2024). Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models. Retrieved from [Link]

-

OSHA. (2003). T-PV2123-01-0305-CH. Retrieved from [Link]

- Google Patents. (1997). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.

- Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.

-

Justia Patents. (2025). fibers comprising protein and polymer components, methods of use, methods of manufacture, and related threads, yarns, textiles, and fabrics thereof. Retrieved from [Link]

- Google Patents. (1999). US5951506A - Wound covering material.

- Google Patents. (1975). CA974417A - Production of texturised yarn.

- Google Patents. (1967). GB1053916A.

-

Elsevier. (2019). Reaxys Medicinal Chemistry Flat File (RMCFF). Retrieved from [Link]

-

PubMed Central (PMC). (2011). 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. Retrieved from [Link]

Sources

The Enigmatic Mechanism of Action of 2-(2-Morpholin-4-ylethoxy)benzonitrile: Acknowledging the Scientific Void

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmacological research, the elucidation of a compound's mechanism of action is paramount to understanding its therapeutic potential and safety profile. This technical guide was intended to provide an in-depth exploration of the core mechanism of action for 2-(2-Morpholin-4-ylethoxy)benzonitrile. However, a comprehensive and exhaustive search of the current scientific and patent literature has revealed a significant and critical gap: there is no publicly available experimental data detailing the pharmacological properties of this specific molecule.

While the structural components of this compound, namely the benzonitrile and morpholinoethoxy moieties, are present in various biologically active compounds, this structural analogy alone is insufficient to definitively assign a mechanism of action. Scientific integrity demands a foundation of empirical evidence, which, in this case, is absent from the public domain.

A Hypothesis Rooted in Structural Analogy: The Sigma-1 Receptor

Despite the absence of direct evidence, a plausible hypothesis for the molecular target of this compound can be formulated based on established structure-activity relationships of similar compounds. The presence of the N-morpholinoethyl group is a recurrent motif in a class of ligands that bind to the sigma-1 (σ1) receptor.

The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a wide array of cellular functions, including the modulation of calcium signaling, ion channel activity, and intercellular signaling pathways. Its role in various neuropathological and psychiatric conditions has made it an attractive target for drug discovery.

The structural similarity to known sigma-1 receptor ligands, such as the widely used research tool PRE-084 (2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate), suggests that this compound may also exhibit affinity for this receptor.

The Path Forward: A Call for Experimental Investigation

To move beyond speculation and establish the true mechanism of action of this compound, a systematic and rigorous experimental approach is required. The following outlines a proposed research workflow to characterize the pharmacological profile of this compound.

Experimental Protocols

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity of this compound for the sigma-1 receptor and a panel of other relevant CNS targets.

-

Methodology:

-

Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., guinea pig brain for sigma-1 receptors).

-

Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., -pentazocine for the sigma-1 receptor) in the presence of increasing concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

2. Functional Assays:

-

Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at its primary target.

-

Example (Sigma-1 Receptor):

-

Calcium Mobilization Assay: In a suitable cell line (e.g., NG-108 cells), assess the ability of this compound to modulate intracellular calcium levels, both alone and in the presence of a known sigma-1 receptor agonist.

-

Neurite Outgrowth Assay: In a neuronal cell line (e.g., PC12 cells), evaluate the effect of the compound on nerve growth factor (NGF)-induced neurite outgrowth, a process known to be modulated by sigma-1 receptor ligands.

-

Data Presentation

The quantitative data from these experiments should be summarized in a clear and structured format to allow for easy interpretation and comparison.

| Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Sigma-1 | To be determined | To be determined |

| Sigma-2 | To be determined | To be determined |

| Adrenergic α1 | To be determined | To be determined |

| Adrenergic α2 | To be determined | To be determined |

| Dopamine D2 | To be determined | To be determined |

| Serotonin 5-HT2A | To be determined | To be determined |

Visualization of Proposed Workflow

The logical flow of the proposed experimental investigation can be visualized as follows:

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion

References

As of the date of this document, no peer-reviewed articles or patents containing experimental data on the mechanism of action of this compound have been identified. The scientific community eagerly awaits research that will populate this currently void reference list.

potential biological activity of morpholinoethoxy benzonitrile derivatives

An In-Depth Technical Guide to the Potential Biological Activity of Morpholinoethoxy Benzonitrile Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of novel chemical entities with significant therapeutic potential is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, the combination of benzonitrile and morpholine moieties, connected via a flexible ethoxy linker, has given rise to a class of derivatives with diverse and potent biological activities. The benzonitrile group, a versatile pharmacophore, acts as a bioisostere for various functional groups and a key hydrogen bond acceptor.[1][2] The morpholine ring is frequently incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[3] This guide provides a comprehensive technical overview of morpholinoethoxy benzonitrile derivatives, delving into their synthesis, multifaceted biological activities including anticancer, antimicrobial, and anti-inflammatory properties, and the underlying structure-activity relationships that govern their efficacy. We will explore the causality behind experimental designs, present detailed protocols for key biological assays, and visualize complex pathways and workflows to provide researchers, scientists, and drug development professionals with a thorough and actionable resource.

Rationale and Synthesis of Morpholinoethoxy Benzonitrile Scaffolds

The strategic combination of the benzonitrile and morpholine heterocycles through an ethoxy bridge is a deliberate design choice aimed at creating drug-like molecules with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The inherent chemical reactivity of the benzonitrile core, tunable by substituents on the aromatic ring, allows for its application in a wide range of synthetic transformations.[4][5]

A prevalent and efficient method for synthesizing these derivatives is the Williamson ether synthesis. This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. In this context, a substituted hydroxybenzonitrile is treated with a base to form a phenoxide ion, which then reacts with an N-substituted morpholinoethyl halide (e.g., N-(2-chloroethyl)morpholine) to yield the desired morpholinoethoxy benzonitrile derivative.[6]

General Synthetic Protocol:

-

Deprotonation: A solution of the starting hydroxybenzonitrile in a suitable polar aprotic solvent (e.g., Dimethylformamide - DMF, Acetonitrile) is treated with a strong base (e.g., Sodium Hydride - NaH, Potassium Carbonate - K₂CO₃) at room temperature to generate the corresponding phenoxide.

-

Nucleophilic Substitution: N-(2-chloroethyl)morpholine hydrochloride is added to the reaction mixture.

-

Reaction Progression: The mixture is heated (typically 60-80°C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted using an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.

Caption: General workflow for the synthesis of morpholinoethoxy benzonitrile derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzonitrile derivatives, including those with morpholinoethoxy substitutions, have emerged as a promising class of anticancer agents.[1] Their efficacy stems from the ability to interact with and inhibit various biological targets that are critical for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for these compounds is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[1] Specific quinazoline derivatives featuring a 5-(3-morpholinopropoxy)benzonitrile moiety have been synthesized and shown to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[7] Furthermore, related thiopyrano[4,3-d]pyrimidine derivatives containing a morpholino group have demonstrated strong inhibitory activity against mTOR kinase, a central regulator of cell growth and proliferation.[8]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzonitrile derivatives.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines.

| Compound ID | Target/Class | Cell Line | IC₅₀ (µM) | Reference |

| 6j | 4-Stilbenylamino Quinazoline | A431 (Epidermoid) | 1.23 | [7] |

| 6a | 4-Stilbenylamino Quinazoline | A549 (Lung) | 1.89 | [7] |

| 7e | Thiopyrano[4,3-d]pyrimidine | mTOR Kinase | 0.80 | [8] |

| 7e | Thiopyrano[4,3-d]pyrimidine | H460 (Lung) | 7.43 | [8] |

| 7e | Thiopyrano[4,3-d]pyrimidine | PC-3 (Prostate) | 11.90 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1]

Objective: To determine the cytotoxic effect of morpholinoethoxy benzonitrile derivatives on cancer cells.

Materials:

-

Cancer cell line (e.g., A549, H460)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Benzonitrile derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multi-drug resistant microorganisms necessitates the development of novel antimicrobial agents.[9] Derivatives incorporating benzonitrile and morpholine scaffolds have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[3][10]

Spectrum of Activity and Mechanism

Studies have shown that certain benzonitrile derivatives exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10] Antifungal activity has also been observed against pathogens like Candida albicans and Botrytis fabae.[9][10] While the exact mechanisms are still under investigation, it is proposed that some acrylonitrile-based compounds may inhibit essential bacterial enzymes such as penicillin-binding proteins (PBPs) and β-lactamases, which are involved in cell wall synthesis.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial agents is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2e | Staphylococcus aureus | 12.5 | [10] |

| 2e | Bacillus subtilis | 12.5 | [10] |

| 2e | Escherichia coli | 25 | [10] |

| 2e | Botrytis fabae | 6.25 | [10] |

| IVa | Bacillus subtilis | 250 | [9] |

| IVa | Candida albicans | 250 | [9] |

| Note: Compound 2e is (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, a related benzonitrile derivative. |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the MIC of a compound against a specific bacterial strain.[11]

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Compound Dilution: Dispense 50 µL of sterile MHB into all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

-

Inoculation: Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this diluted inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Reading: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Inhibition of the Arachidonic Acid cascade by benzonitrile derivatives.

Experimental Protocol: Carrageenan-Induced Peritonitis in Mice

This in vivo model is widely used to screen for acute anti-inflammatory activity by measuring the inhibition of inflammatory cell migration. [12] Objective: To evaluate the anti-inflammatory effect of test compounds by measuring their ability to inhibit carrageenan-induced leukocyte migration into the peritoneal cavity of mice.

Materials:

-

Male Swiss mice (25-30 g)

-

Test compound

-

Vehicle (e.g., 0.5% Tween 80 in saline)

-

Carrageenan solution (1% in sterile saline)

-

Phosphate-Buffered Saline (PBS) containing EDTA

-

Turk's solution

-

Neubauer chamber

Procedure:

-

Animal Grouping and Dosing: Acclimatize animals and divide them into groups (n=6-8): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (e.g., 10 and 20 mg/kg). Administer the respective treatments orally (p.o.).

-

Induction of Peritonitis: One hour after treatment, inject 0.25 mL of 1% carrageenan solution intraperitoneally (i.p.) into each mouse to induce inflammation.

-

Peritoneal Lavage: Four hours after the carrageenan injection, euthanize the mice and perform a peritoneal lavage by injecting 3 mL of PBS-EDTA into the peritoneal cavity. Gently massage the abdomen and then collect the peritoneal fluid.

-

Cell Counting: Dilute the collected peritoneal fluid with Turk's solution. Count the total number of leukocytes using a Neubauer chamber under a microscope.

-

Analysis: Calculate the mean leukocyte count for each group. Determine the percentage inhibition of leukocyte migration for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Control - Treated) / Control] x 100.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates. [13]For morpholinoethoxy benzonitrile derivatives, several structural features have been identified as key determinants of biological activity.

-

Substituents on the Benzonitrile Ring: The nature and position of substituents on the aromatic ring significantly impact activity. For example, in a series of 4-aminoquinazoline derivatives, the presence of fluorine or trifluoromethyl groups on a stilbene moiety attached to the quinazoline core enhanced antiproliferative activity, likely by improving interactions within the lipophilic pocket of the target enzyme. [7]* The Morpholino Group: The morpholine ring is generally considered a key feature for improving physicochemical properties. Its replacement or modification can drastically alter the compound's solubility, metabolic stability, and ultimately, its in vivo efficacy.

-

The Linker: The length and flexibility of the alkoxy linker between the benzonitrile and morpholine moieties can influence how the molecule fits into the binding site of its biological target. While this guide focuses on the ethoxy linker, related studies with propoxy linkers suggest that optimizing linker length is a valid strategy for improving potency. [6][7]

Caption: Key structure-activity relationship (SAR) insights for the derivative scaffold.

Conclusion and Future Directions

Morpholinoethoxy benzonitrile derivatives represent a versatile and highly promising chemical scaffold in drug discovery. The convergence of the benzonitrile core's electronic properties and the morpholine moiety's favorable pharmacokinetic contributions has yielded compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The mechanistic studies highlighted in this guide, from kinase inhibition in cancer to modulation of inflammatory cascades, underscore the diverse therapeutic potential of this chemical class.

Future research should focus on several key areas:

-

Lead Optimization: Systematic modification of the core scaffold based on SAR insights to enhance potency, selectivity, and safety profiles.

-

Mechanism Deconvolution: Employing advanced biochemical and cellular assays to further elucidate the precise molecular targets and mechanisms of action.

-

Pharmacokinetic Profiling: Conducting comprehensive in vivo ADME and toxicology studies for the most promising candidates to assess their potential for clinical development.

-

Exploration of New Therapeutic Areas: Given their diverse activities, screening these derivatives against other disease targets, such as those involved in neurodegenerative or metabolic disorders, could reveal new therapeutic applications.

This guide provides a foundational framework for professionals in the field, grounded in experimental evidence and validated protocols, to accelerate the discovery and development of the next generation of therapeutics based on the morpholinoethoxy benzonitrile scaffold.

References

- ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.

- BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.

- MDPI. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives.

- PubMed. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives.

- PubMed. A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds.

- PubMed. Design, Synthesis, Anticancer Activity and Docking Studies of Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as mTOR Inhibitors.

- Google Patents. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.

- IJCPS. Synthesis, Characterization, Anti-Inflammatory And Analgesic Activities Of Some Novel Chalcone Derivatives Derived From 3-((4.

-

Der Pharma Chemica. Synthesis and antimicrobial activity of 4-benzyloctahydropyrrolo- [3,4-b]o[6][10]xazine derivatives. Available at:

- MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

- RSC Publishing. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis.

- BenchChem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.

- ResearchGate. Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.

- PubMed. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway.

- Kyoto University Research Information Repository. Structure-activity Relationships for Development of Neurokinin-3 Receptor Antagonists with Reduced Environmental Impact.

- MDPI. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway.

- PubMed Central. Structure-Activity Relationships of Synthetic Cathinones.

- MDPI. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway [mdpi.com]

- 13. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Screening of 2-(2-Morpholin-4-ylethoxy)benzonitrile: A Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in-vitro screening of the novel chemical entity, 2-(2-Morpholin-4-ylethoxy)benzonitrile. Drawing from structural similarities to known pharmacophores, particularly the morpholinoethyl group present in the selective sigma-1 (σ1) receptor agonist PRE-084, a primary screening strategy focused on sigma receptor modulation is proposed.[1][2][3] This is followed by a robust secondary screening cascade to build a comprehensive pharmacological and safety profile. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design to ensure data integrity and accelerate the drug discovery process.

Introduction: Unveiling the Potential of this compound

The compound this compound is a synthetic organic molecule characterized by a benzonitrile core linked to a morpholinoethoxy side chain. While direct biological activity data for this specific molecule is not extensively published, its structural components suggest several potential avenues for pharmacological investigation. The benzonitrile group is present in a variety of bioactive compounds, and the morpholine ring is a common feature in many approved drugs, valued for its favorable physicochemical properties.[4]

Notably, the morpholinoethoxy moiety is a key structural feature of the well-characterized sigma-1 (σ1) receptor agonist, PRE-084 (2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate).[1][3] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide range of cellular functions and pathological conditions, including neurodegenerative diseases, pain, and psychiatric disorders.[5][6][7] This structural parallel forms the primary hypothesis for our initial screening efforts: to determine if this compound acts as a ligand for sigma receptors.

This guide will first detail the primary screening strategy to investigate the interaction of the compound with sigma-1 and sigma-2 receptors. Subsequently, a comprehensive secondary screening cascade will be outlined to assess its broader pharmacological profile, including potential off-target effects and early safety liabilities.

Primary Screening: Interrogation of Sigma Receptor Activity

The initial phase of in-vitro screening will focus on determining the affinity and functional activity of this compound at the sigma-1 and sigma-2 receptors. A tiered approach, beginning with radioligand binding assays followed by functional characterization, will provide a clear understanding of the compound's potential as a sigma receptor modulator.

Radioligand Binding Assays: Determining Affinity for Sigma Receptors

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[5] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

2.1.1. Sigma-1 Receptor Binding Assay

-

Principle: This assay will quantify the affinity of this compound for the sigma-1 receptor by measuring its ability to compete with the selective sigma-1 radioligand, -pentazocine, for binding to membrane preparations rich in sigma-1 receptors (e.g., from guinea pig liver or cells recombinantly expressing the human sigma-1 receptor).[5][8][9][10]

-

Protocol: A detailed protocol for a competitive radioligand binding assay is provided below. This protocol is designed to be self-validating by including appropriate controls.

Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay

-

Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0) and centrifuge to pellet the membranes.[11][12] Resuspend the pellet and store at -80°C.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration near its Kd, typically 1-10 nM), and varying concentrations of this compound (e.g., from 0.1 nM to 100 µM).

-

Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[8][9]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Controls:

-

Total Binding: Membrane preparation and radioligand only.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.[9]

-

Positive Control: A known sigma-1 ligand (e.g., PRE-084 or haloperidol) run at a range of concentrations to generate a standard inhibition curve.

-

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

2.1.2. Sigma-2 Receptor Binding Assay

-

Principle: To assess selectivity, a similar competitive binding assay will be performed for the sigma-2 receptor. This assay will utilize the non-selective sigma receptor radioligand [3H]-DTG in the presence of a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to mask the sigma-1 binding sites, thus isolating the binding to sigma-2 receptors.[5][11]

-

Protocol: The protocol is analogous to the sigma-1 binding assay, with the key difference being the use of [3H]-DTG as the radioligand and the inclusion of a sigma-1 masking agent.

Functional Characterization: Differentiating Agonist from Antagonist Activity

While binding assays reveal affinity, they do not provide information about the functional effect of the compound on the receptor (i.e., whether it is an agonist or an antagonist). Since there are no universally accepted high-throughput functional assays for sigma receptors, a combination of approaches is recommended.[6][13]

2.2.1. Phenytoin Competition Binding Assay

-

Principle: Phenytoin has been identified as an allosteric modulator of the sigma-1 receptor. It has been shown to increase the affinity of sigma-1 receptor agonists, but not antagonists. Therefore, performing a radioligand binding assay in the presence and absence of phenytoin can provide an indication of the functional nature of this compound.

-

Protocol: The sigma-1 receptor competitive binding assay is repeated with the addition of a fixed concentration of phenytoin (e.g., 1 mM).[14] A significant leftward shift in the IC50 curve in the presence of phenytoin suggests agonist activity.

2.2.2. Calcium Mobilization Assay

-

Principle: Sigma-1 receptors are known to modulate intracellular calcium signaling.[6][7] A functional assay can be developed in a cell line endogenously or recombinantly expressing the sigma-1 receptor to measure changes in intracellular calcium levels upon treatment with the test compound. This can be performed using a fluorescent calcium indicator dye and a fluorescence imaging plate reader (FLIPR).[15][16][17][18][19]

-

Protocol:

-

Cell Culture: Plate cells expressing the sigma-1 receptor in a 96- or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add this compound at various concentrations.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a FLIPR instrument. An increase in fluorescence indicates an increase in intracellular calcium, suggesting potential agonist activity.

-

Controls:

-

Positive Control Agonist: A known sigma-1 agonist (e.g., PRE-084).

-

Positive Control Antagonist: A known sigma-1 antagonist (e.g., haloperidol) to assess the ability of the test compound to block the effect of an agonist.

-

Vehicle Control: To establish the baseline calcium levels.

-

-

Secondary Screening Cascade: Building a Comprehensive Pharmacological and Safety Profile

Following the primary screening, a broader assessment of the compound's biological activity and potential liabilities is crucial. This secondary screening cascade should be conducted in parallel or sequentially, depending on the results of the primary screen and the project's objectives.

General Cell Health and Cytotoxicity Assays

It is essential to determine if the observed activity of the compound is due to a specific interaction with a target or a result of general cytotoxicity.[20][21][22][23][24]

-

Assays: A panel of cell viability and cytotoxicity assays should be employed, such as:

-

MTT or Resazurin Reduction Assays: These colorimetric assays measure the metabolic activity of viable cells.[21]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[22]

-

LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.

-

Early Safety and Off-Target Screening

Early identification of potential safety liabilities can save significant resources in the long run.

3.2.1. hERG Channel Inhibition Assay

-

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[25][26][27] Therefore, assessing the hERG liability of any new chemical entity is a regulatory requirement.

-

Assay: The preferred method is automated patch-clamp electrophysiology on cells stably expressing the hERG channel.[26][28] This provides a direct measure of channel inhibition. A thallium flux assay can be used as a higher-throughput alternative for initial screening.[29]

3.2.2. Cytochrome P450 (CYP) Inhibition Assays

-

Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions.[30][31][32][33][34] Assessing the inhibitory potential of this compound against the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is critical.

-

Assay: These assays typically use human liver microsomes or recombinant CYP enzymes and specific probe substrates. The formation of the metabolite is measured in the presence and absence of the test compound, often by LC-MS/MS.[31][34]

Data Interpretation and Decision Making

The data generated from this comprehensive in-vitro screening cascade will enable a thorough evaluation of this compound.

| Assay | Parameter Measured | Interpretation of Results |

| Sigma-1 Binding | Ki | High affinity (low Ki) suggests potent binding. |

| Sigma-2 Binding | Ki | Comparison with sigma-1 Ki determines selectivity. |

| Phenytoin Shift | Fold-shift in IC50 | A significant leftward shift suggests agonist activity at the sigma-1 receptor. |

| Calcium Mobilization | EC50 / IC50 | An increase in calcium suggests agonist activity; blockage of agonist effect suggests antagonism. |

| Cell Viability | IC50 | A low IC50 indicates cytotoxicity. |

| hERG Inhibition | IC50 | A low IC50 indicates a potential for cardiotoxicity. |

| CYP Inhibition | IC50 | A low IC50 for a specific isoform indicates a potential for drug-drug interactions. |

A decision to advance the compound for further preclinical development will be based on a holistic assessment of its potency and selectivity for the target, its functional activity, and a favorable safety and off-target profile.

Visualizing the Screening Workflow

A clear and logical workflow is essential for efficient screening.

Caption: In-vitro screening cascade for this compound.

Conclusion

This technical guide provides a scientifically grounded and comprehensive strategy for the in-vitro screening of this compound. By prioritizing the investigation of its potential as a sigma receptor modulator based on structural analogy, while simultaneously building a broad pharmacological and safety profile, this approach will enable a robust and efficient evaluation of its therapeutic potential. The emphasis on self-validating protocols and a clear decision-making framework will ensure the generation of high-quality, interpretable data to guide the future of this promising compound in the drug discovery pipeline.

References

-

Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

- Kapadia, B., & Berg, K. A. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology, 2268, 193–205.

- Shukla, S. J., & Varghese, R. K. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2341, 13–24.

-

Springer Nature. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Request PDF. Retrieved from [Link]

- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71(1), 1.34. 1–1.34. 21.

-

Biocompare. (n.d.). FLIPR® Calcium & Calcium 3, 4, & 5 Assay Kits from Molecular Devices. Retrieved from [Link]

-

AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

-

Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

-

Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

-

Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

- Al-Ani, G., & Yan, H. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2501, 171–178.

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34. 1–1.34. 21.

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

- Lever, J. R., et al. (2010). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology, 635(1-3), 50–57.

- Szigetvari, P. D., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(21), 5174.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Alon, A., et al. (2020). Virtual Screening for Ligand Discovery at the σ1 Receptor. ACS Medicinal Chemistry Letters, 11(8), 1599–1606.

- Al-Saabi, A., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 1017–1031.

- Al-Saabi, A., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC medicinal chemistry, 11(9), 1017–1031.

-

Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved from [Link]

- Navarro, G., et al. (2024). Benzomorphan and non-benzomorphan agonists differentially alter sigma-1 receptor quaternary structure, as does types of cellular stress. Cellular and Molecular Life Sciences, 81(1), 15.

- Cendán, C. M., et al. (2023). Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids. British Journal of Pharmacology, 180(15), 2002–2021.

- Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & therapeutics, 124(2), 194–203.

- Sahn, J. J., & Meckler, S. M. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. International journal of molecular sciences, 25(9), 5038.

-

Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

-

PubChem. (n.d.). Benzonitrile. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 34334-04-8 | 4-(2-MORPHOLIN-4-YLETHOXY)BENZONITRILE. Retrieved from [Link]

Sources

- 1. Benzomorphan and non-benzomorphan agonists differentially alter sigma-1 receptor quaternary structure, as does types of cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. biocompare.com [biocompare.com]

- 19. moleculardevices.com [moleculardevices.com]

- 20. lifesciences.danaher.com [lifesciences.danaher.com]

- 21. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]

- 23. miltenyibiotec.com [miltenyibiotec.com]

- 24. assaygenie.com [assaygenie.com]

- 25. hERG Assay | PPTX [slideshare.net]

- 26. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 27. reactionbiology.com [reactionbiology.com]

- 28. fda.gov [fda.gov]

- 29. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 32. lnhlifesciences.org [lnhlifesciences.org]

- 33. criver.com [criver.com]

- 34. enamine.net [enamine.net]

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Understated Power of a Privileged Scaffold

In the vast lexicon of heterocyclic chemistry, few structures offer the blend of subtlety and profound impact as the morpholine ring. This simple, six-membered saturated heterocycle, containing both an amine and an ether, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its frequent appearance in approved drugs is no coincidence; it is a direct result of its unique ability to confer advantageous physicochemical, metabolic, and pharmacological properties upon a molecule.[3][4] From enhancing aqueous solubility and metabolic stability to acting as a crucial pharmacophore that dictates target engagement, the morpholine moiety is a versatile tool in the hands of the medicinal chemist.[2][5]

This guide provides a comprehensive technical overview for professionals engaged in the discovery and synthesis of novel morpholine-containing compounds. Moving beyond a simple recitation of facts, we will delve into the strategic rationale behind its use, explore the nuances of modern synthetic methodologies, and provide actionable protocols and frameworks for its successful application in drug development programs.

Part 1: Strategic Significance of the Morpholine Ring in Drug Design

The decision to incorporate a morpholine ring is a strategic choice driven by its ability to solve common drug development challenges, particularly concerning pharmacokinetics (PK) and pharmacodynamics (PD).

Physicochemical and Pharmacokinetic Advantages

The morpholine ring's utility is fundamentally rooted in its favorable physicochemical properties. The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4-8.7) than analogous piperidines or piperazines.[2][5] This attenuated basicity is often ideal for drug candidates, as it can reduce off-target effects associated with strong bases and improve the overall absorption, distribution, metabolism, and excretion (ADME) profile.

Key advantages include:

-

Enhanced Solubility and Permeability: The morpholine ring strikes a delicate balance between hydrophilicity (due to the polar ether and amine groups capable of hydrogen bonding) and lipophilicity.[1][5][6] This balance is crucial for achieving the aqueous solubility required for formulation and the membrane permeability necessary to cross biological barriers like the blood-brain barrier (BBB).[6]

-

Metabolic Stability: The cyclic ether structure is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[5][7] Incorporating a morpholine can block potential sites of metabolism on a parent molecule, thereby increasing its half-life and bioavailability.

-

Reduced Off-Target Liabilities: The lower pKa of the morpholine nitrogen compared to piperazine reduces the likelihood of strong interactions with unintended biological targets, such as hERG channels, which can lead to cardiotoxicity.

Role as a Pharmacophore and Bioisostere

Beyond its PK benefits, the morpholine ring is often an integral component of a drug's pharmacophore, directly participating in binding to the biological target.[3] It can serve as a rigid scaffold to correctly orient other functional groups for optimal interaction with a receptor or enzyme active site.[6] Furthermore, it is frequently used as a bioisosteric replacement for other cyclic amines like piperidine or piperazine to fine-tune a compound's properties.[5][7]

A notable example is its prevalence in kinase inhibitors, where the morpholine oxygen can act as a hydrogen bond acceptor, and the ring itself provides a vector for substitution into different pockets of the ATP-binding site.[8] The success of morpholine-containing drugs like Gefitinib (an EGFR inhibitor) and Linezolid (an antibiotic) underscores its therapeutic importance.

Part 2: A Guide to Modern Synthetic Strategies

The synthesis of substituted morpholines has evolved significantly from classical industrial methods. Modern approaches prioritize efficiency, stereocontrol, and functional group tolerance, enabling the rapid generation of diverse compound libraries for screening.

Foundational Synthetic Approaches

Classical methods, while still used industrially, often involve harsh conditions. The most common is the dehydration of diethanolamine using concentrated sulfuric acid.[9] While high-yielding, this route lacks versatility for creating substituted derivatives.

Catalytic and Stereoselective Methodologies

The demand for enantiomerically pure, highly substituted morpholines has driven the development of sophisticated catalytic methods.

-

Transition-Metal Catalysis: Palladium, copper, and rhodium catalysts have been employed in various cyclization strategies. For instance, Pd-catalyzed carboamination reactions provide a powerful route to cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. Copper-catalyzed three-component reactions using amino alcohols, aldehydes, and diazomalonates offer a one-step approach to highly substituted, unprotected morpholines.[10]

-

Tandem Reactions: One-pot tandem reactions that combine multiple steps, such as hydroamination followed by asymmetric transfer hydrogenation, have emerged as highly efficient strategies for the enantioselective synthesis of 3-substituted morpholines from simple aminoalkyne substrates.[11][12]

-

Photocatalysis: Modern photocatalytic methods, such as the coupling of silicon amine protocol (SLAP) reagents with aldehydes, allow for the synthesis of substituted morpholines under mild, continuous flow conditions.[12][13]

The logical flow of a modern synthetic discovery program is illustrated below.

Caption: A generalized workflow for the discovery of novel morpholine compounds.

Comparative Analysis of Synthetic Methods

The choice of synthetic route is a critical decision based on factors like desired substitution pattern, stereochemistry, scale, and cost.

| Method | Key Reagents/Catalysts | Typical Yields | Stereoselectivity | Key Advantages & Limitations |